molecular formula C11H12N2O4 B2588852 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide CAS No. 330677-19-5

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2588852
CAS No.: 330677-19-5
M. Wt: 236.227
InChI Key: WAFGBRNEXQJJGS-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a nitrophenoxy group attached to an acetamide backbone, with a prop-2-en-1-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.

    Etherification: 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-nitrophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-nitrophenoxy)acetic acid with allylamine (prop-2-en-1-amine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-(4-aminophenoxy)-N-(prop-2-en-1-yl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 2-(4-nitrophenoxy)acetic acid and prop-2-en-1-amine.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of nitrophenoxy derivatives on biological systems.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenoxy)-N-(prop-2-en-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.

    2-(4-methoxyphenoxy)-N-(prop-2-en-1-yl)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in reduction and substitution reactions, making this compound versatile for various applications.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h2-6H,1,7-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGBRNEXQJJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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